![molecular formula C16H13BrN2O2 B5180284 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenoxy group and a methylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenol with a suitable alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with a nitrile oxide precursor to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions vary depending on the desired product.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological response. The pathways involved can vary, but they often include inhibition of key enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole:
5-[(4-bromophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-2-4-12(5-3-11)16-18-15(21-19-16)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSMJIULPPIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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